molecular formula C15H21ClN2 B1663106 Vabicaserin hydrochloride CAS No. 620948-34-7

Vabicaserin hydrochloride

Cat. No. B1663106
CAS RN: 620948-34-7
M. Wt: 264.79 g/mol
InChI Key: PYPPENBDXAWXJC-QNTKWALQSA-N
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Scientific Research Applications

Preparation Methods

The synthesis of Vabicaserin Hydrochloride involves several steps, starting with the formation of the core structure, followed by specific functional group modifications. The synthetic route typically includes:

    Cyclization reactions: to form the core diazepinoquinoline structure.

    Functional group modifications: to introduce the necessary substituents.

    Purification steps: to isolate the desired product with high purity.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring consistency and efficiency .

Chemical Reactions Analysis

Vabicaserin Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the compound’s functional groups, potentially altering its pharmacological properties.

    Reduction: Reduction reactions can be used to modify specific functional groups, impacting the compound’s activity.

    Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s effects.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

Vabicaserin Hydrochloride exerts its effects by selectively activating the 5-HT2C receptors. This activation inhibits dopamine release in the mesolimbic pathway, which is believed to alleviate positive symptoms of schizophrenia. Additionally, it increases acetylcholine and glutamate levels in the prefrontal cortex, suggesting potential benefits against cognitive symptoms .

Comparison with Similar Compounds

Vabicaserin Hydrochloride is unique in its high selectivity for the 5-HT2C receptor. Similar compounds include:

    Lorcaserin: Another 5-HT2C receptor agonist used for weight management.

    WAY-163909: A compound with similar receptor selectivity but different pharmacological profiles.

Compared to these compounds, this compound’s unique receptor selectivity and pharmacological effects make it a valuable tool for research and potential therapeutic applications .

properties

IUPAC Name

(12R,16S)-7,10-diazatetracyclo[8.6.1.05,17.012,16]heptadeca-1,3,5(17)-triene;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2.ClH/c1-3-11-9-16-7-8-17-10-12-4-2-5-13(12)14(6-1)15(11)17;/h1,3,6,12-13,16H,2,4-5,7-10H2;1H/t12-,13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPPENBDXAWXJC-QNTKWALQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN3CCNCC4=C3C(=CC=C4)C2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CN3CCNCC4=C3C(=CC=C4)[C@H]2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70977679
Record name 4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[c][1,4]diazepino[6,7,1-ij]quinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70977679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

887258-94-8, 620948-34-7
Record name Cyclopenta[4,5]pyrido[3,2,1-jk][1,4]benzodiazepine, 4,5,6,7,9,9a,10,11,12,12a-decahydro-, hydrochloride (1:1), (9aR,12aS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887258-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vabicaserin hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887258948
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[c][1,4]diazepino[6,7,1-ij]quinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70977679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopenta[4,5]pyrido[3,2,1-jk][1,4]benzodiazepine, 4,5,6,7,9,9a,10,11,12,12a-decahydro-, hydrochloride (1:1), (9aR,12aS)
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VABICASERIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2759C7222C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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